(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-10(2)14-9-8-11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVZNUALAJSECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine typically involves the formation of a secondary amine through nucleophilic substitution or reductive amination reactions. The key synthetic routes include:
- Nucleophilic substitution of halogenated phenyl ethyl derivatives with butan-2-ylamine.
- Reductive amination of 2-(4-fluorophenyl)acetaldehyde or ketone intermediates with butan-2-ylamine.
- Catalytic coupling of primary amines to form unsymmetric secondary amines.
These methods are chosen based on the availability of starting materials, desired purity, and yield optimization.
Preparation via Nucleophilic Substitution
A common approach involves reacting a halogenated 2-(4-fluorophenyl)ethyl derivative (such as a bromide or chloride) with butan-2-ylamine under controlled conditions. The reaction proceeds through nucleophilic attack by the amine on the alkyl halide, displacing the halogen and forming the secondary amine.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-(4-fluorophenyl)ethyl bromide/chloride | Solvent: ethanol or dichloromethane; base (e.g., triethylamine) | Formation of intermediate alkyl halide |
| 2 | Butan-2-ylamine | Heating under reflux, inert atmosphere | Nucleophilic substitution yielding (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine |
- Reaction temperature is generally maintained around reflux temperature of the solvent (e.g., 78 °C for ethanol).
- Use of a base neutralizes the formed acid and drives the reaction forward.
- Purification is achieved by extraction and column chromatography.
This method is straightforward but may require careful control of stoichiometry and reaction time to minimize side reactions such as over-alkylation or elimination.
Reductive Amination Route
Reductive amination is a widely used method for preparing secondary amines from aldehydes or ketones and primary amines. For (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine, the precursor 2-(4-fluorophenyl)acetaldehyde (or a related ketone) is reacted with butan-2-ylamine in the presence of a reducing agent.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-(4-fluorophenyl)acetaldehyde | Mixed with butan-2-ylamine in solvent (e.g., methanol) | Formation of imine intermediate |
| 2 | Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) | Room temperature to mild heating | Reduction of imine to secondary amine |
- High selectivity for secondary amine formation.
- Mild reaction conditions.
- Minimizes side products.
- Borane complexes such as BH3·DMS have been used effectively for simultaneous reduction of nitrile and amide functions in related amine syntheses, indicating potential utility in reductive amination steps.
- The reaction typically proceeds with good yields and purity, suitable for pharmaceutical intermediate synthesis.
Catalytic Coupling of Primary Amines
Recent advances in transition-metal catalysis have enabled the direct coupling of primary amines to form unsymmetric secondary amines without the need for pre-functionalized alkyl halides or aldehydes.
| Catalyst System | Reaction Conditions | Substrate Scope | Yield/Selectivity |
|---|---|---|---|
| Ruthenium or Rhodium complexes with phosphine ligands | 130 °C, chlorobenzene solvent, 16 h | Primary amines including phenethyl and aliphatic amines | High chemoselectivity for secondary amines; minimal tertiary amines |
- The reaction proceeds via deaminative coupling involving imine intermediates coordinated to the metal center.
- Rate-limiting step involves C–N bond cleavage facilitated by the catalyst.
- This method offers operational simplicity and high selectivity.
- Can be adapted for the synthesis of (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine by coupling butan-2-ylamine with 2-(4-fluorophenyl)ethylamine or related primary amines.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-(4-fluorophenyl)ethyl halide, butan-2-ylamine | Reflux in organic solvent, base | Simple, direct | Possible side reactions, requires halide precursor |
| Reductive Amination | 2-(4-fluorophenyl)acetaldehyde, butan-2-ylamine, reducing agent | Mild heating, methanol or similar solvent | High selectivity, mild conditions | Requires aldehyde precursor, reducing agent handling |
| Catalytic Coupling | Primary amines, Ru or Rh catalyst, phosphine ligands | 130 °C, chlorobenzene, 16 h | High selectivity, no pre-functionalization | Requires specialized catalysts, longer reaction time |
Summary of Research Findings
- The nucleophilic substitution method remains a classical approach but may be less selective and requires halogenated intermediates.
- Reductive amination provides a mild and efficient route, commonly used in pharmaceutical synthesis for secondary amines, with borane-based reducing agents showing promising results for related compounds.
- Transition-metal catalyzed coupling of primary amines represents a modern, highly selective method that avoids the need for reactive alkyl halides or aldehydes, leveraging catalytic deaminative coupling mechanisms.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine
- Structure : The butan-2-yl group is retained, but the ethyl chain is replaced with a furan-2-ylmethyl group substituted at position 5 with a 4-fluorophenyl ring.
- Molecular Formula: C₁₅H₁₈FNO (M = 247.31 g/mol).
- The absence of the ethyl spacer may reduce conformational flexibility compared to the target compound.
- Implications : Enhanced electronic effects from the furan moiety could alter receptor binding or metabolic stability .
(2-Amino-2-phenylethyl)[2-(4-fluorophenyl)ethyl]amine Dihydrochloride
- Structure : Features a phenyl-substituted ethylamine chain and a 2-(4-fluorophenyl)ethyl group.
- Molecular Formula : C₁₆H₂₀Cl₂FN₂ (M = 331.26 g/mol).
- Key Differences :
- The additional phenyl group increases aromatic interactions and steric hindrance.
- The dihydrochloride salt improves aqueous solubility, making it more suitable for in vitro assays.
- Implications: Potentially higher binding affinity to receptors requiring dual aromatic recognition sites .
Cyclopropyl-[2-(4-fluorophenyl)ethyl]amine
- Structure : Replaces the butan-2-yl group with a strained cyclopropane ring.
- Molecular Formula : C₁₁H₁₃FN₂ (M = 192.23 g/mol inferred).
- Key Differences :
- The cyclopropane ring introduces conformational rigidity and metabolic stability due to reduced susceptibility to oxidation.
- Smaller substituent size may enhance blood-brain barrier penetration.
- Implications : Useful in central nervous system-targeted therapies where rigidity improves receptor selectivity .
Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine
- Structure : Substitutes the 4-fluorophenyl group with a 4-(trifluoromethylsulfanyl)phenyl moiety.
- Molecular Formula : C₁₂H₁₆F₃NS (M = 263.32 g/mol).
- Key Differences :
- The trifluoromethylsulfanyl group is strongly electron-withdrawing, increasing lipophilicity (logP) and resistance to enzymatic degradation.
- Enhanced hydrophobic interactions may improve membrane permeability.
- Implications : Suitable for targets requiring high lipophilicity, such as membrane-bound enzymes .
{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}amine
- Structure : Incorporates a piperazine ring linked to the ethylamine chain.
- Molecular Formula : C₁₂H₁₆FN₃ (M = 221.28 g/mol inferred).
- Key Differences: The piperazine ring introduces basicity and hydrogen-bonding capacity, improving solubility.
- Implications : Broader pharmacological utility due to modular receptor interactions .
Structural and Functional Data Table
| Compound Name | Molecular Formula | M (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine | C₁₂H₁₇FN | 193.27 | Butan-2-yl, 4-fluorophenyl | Moderate lipophilicity, aromatic binding |
| Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine | C₁₅H₁₈FNO | 247.31 | Furan, 4-fluorophenyl | Enhanced π-π interactions, polarity |
| (2-Amino-2-phenylethyl)[2-(4-fluorophenyl)ethyl]amine dihydrochloride | C₁₆H₂₀Cl₂FN₂ | 331.26 | Phenyl, dihydrochloride | High solubility, dual aromatic motifs |
| Cyclopropyl-[2-(4-fluorophenyl)ethyl]amine | C₁₁H₁₃FN₂ | 192.23 | Cyclopropane | Rigid structure, metabolic stability |
| Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine | C₁₂H₁₆F₃NS | 263.32 | Trifluoromethylsulfanyl | High lipophilicity, enzyme resistance |
| {2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}amine | C₁₂H₁₆FN₃ | 221.28 | Piperazine | Improved solubility, CNS activity |
Research Findings and Implications
- Electronic Effects : Fluorine substituents (e.g., 4-fluorophenyl) enhance binding affinity to aromatic-rich targets like serotonin receptors .
- Solubility vs. Lipophilicity : Compounds with ionizable groups (e.g., piperazine) or salt forms (e.g., dihydrochloride) show improved solubility, whereas trifluoromethylsulfanyl groups prioritize lipophilicity .
- Metabolic Stability : Cyclopropane and trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo .
Biological Activity
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom on the aromatic ring can significantly influence the compound's pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula for (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine is . It features a butan-2-yl group attached to a 2-(4-fluorophenyl)ethylamine moiety, which contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈FN |
| Molecular Weight | 221.29 g/mol |
| CAS Number | [Not provided] |
| Solubility | Slightly soluble in water |
The biological activity of (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine primarily involves its interactions with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to pharmacological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may act as an enzyme inhibitor or receptor modulator, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurological disorders.
Biological Activity
Research into the biological activity of (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine has highlighted several potential effects:
1. Antioxidant Properties
Studies indicate that related compounds exhibit significant antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress .
2. Anti-inflammatory Effects
Preliminary findings suggest that this compound may have anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation.
3. Neuropharmacological Effects
Given its structural similarity to known psychoactive substances, (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine is being explored for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could have implications for mood disorders and other psychiatric conditions .
Case Studies
A number of case studies have been conducted to assess the efficacy and safety of (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine:
Case Study 1: Neuropharmacology
In a study examining the effects on serotonin receptors, researchers found that the compound exhibited moderate binding affinity, suggesting potential as an antidepressant or anxiolytic agent. The study utilized molecular docking simulations to predict binding interactions, confirming the hypothesis that structural modifications significantly impact receptor affinity .
Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers compared to controls, supporting further exploration into its therapeutic applications for inflammatory diseases .
Research Findings
Recent research has focused on synthesizing derivatives of (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine to enhance its biological activity. These derivatives have been evaluated for their pharmacokinetic properties and biological efficacy through various assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine, and how can purity be ensured?
- Methodology : The compound can be synthesized via reductive amination using 2-(4-fluorophenyl)ethylamine and butan-2-one under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Purification is critical; column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Analytical validation via HPLC (C18 column, mobile phase: methanol/0.1% TFA) and NMR (¹H/¹³C) ensures ≥95% purity .
- Key parameters : Monitor reaction temperature (25–50°C) and pH (7–9) to avoid side products like Schiff bases or over-reduction .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Use a combination of:
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns.
- NMR spectroscopy : ¹H NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.1–2.8 ppm for ethylamine protons) and ¹³C NMR (e.g., δ 160–115 ppm for fluorophenyl carbons).
- X-ray crystallography : For absolute configuration determination if chiral centers are present .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology :
- Receptor binding assays : Screen for affinity at dopamine, serotonin, or adrenergic receptors due to structural similarity to known psychoactive amines (e.g., fluorophenyl-ethylamine derivatives) .
- Cellular toxicity : Use MTT assays in HEK-293 or SH-SY5Y cell lines at concentrations 1–100 µM .
Advanced Research Questions
Q. How can contradictory data in receptor binding studies be resolved?
- Methodology :
- Dose-response curves : Perform full kinetic assays (e.g., KD, Bmax) across multiple concentrations (0.1–1000 nM) to identify non-linear effects.
- Allosteric modulation : Test co-incubation with known antagonists (e.g., haloperidol for dopamine receptors) to assess competitive vs. allosteric interactions .
- Species-specificity : Compare binding in human vs. rodent receptor isoforms .
Q. What computational strategies predict the compound’s metabolic stability and pharmacokinetics?
- Methodology :
- In silico modeling : Use QSAR tools (e.g., Schrödinger’s ADMET Predictor) to estimate logP, CYP450 metabolism, and blood-brain barrier permeability.
- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6) to predict oxidation sites .
- Validation : Cross-reference with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Q. How does stereochemistry influence its biological activity and metabolic pathways?
- Methodology :
- Chiral synthesis : Prepare enantiomers via asymmetric catalysis (e.g., chiral auxiliaries or enzymes) .
- Enantioselective assays : Test each enantiomer in receptor binding and metabolic stability assays.
- Case study : For similar amines (e.g., [2-(4-methylphenyl)ethyl]amine), (S)-enantiomers showed 3-fold higher dopamine transporter inhibition .
Q. What analytical techniques resolve degradation products under varying storage conditions?
- Methodology :
- Forced degradation : Expose to heat (40–60°C), UV light, and humidity (75% RH).
- LC-MS/MS : Identify degradation products (e.g., N-oxide or fluorophenyl ring hydroxylation) using gradient elution (0.1% formic acid in acetonitrile/water) .
- Stability protocols : Store at −20°C in amber vials under argon to minimize oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
